4-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide
Description
This compound is a benzamide derivative featuring a 1H-pyrrole substituent at the 4-position of the benzene ring and a tetrahydropyrazolo[1,5-a]pyridine moiety linked via a methylene group. Its structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors. The pyrrole group may contribute to π-π stacking interactions or hydrogen bonding, enhancing binding affinity.
Properties
IUPAC Name |
4-pyrrol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(15-6-8-17(9-7-15)22-10-3-4-11-22)20-13-16-14-21-23-12-2-1-5-18(16)23/h3-4,6-11,14H,1-2,5,12-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHDLACGJODJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target the dna-binding activity of gata3 and other members of the gata family.
Mode of Action
It can be inferred from similar compounds that it may inhibit the interaction between gata3 and sox4.
Biochemical Pathways
Given its potential interaction with gata3 and sox4, it may influence pathways related to dna binding and transcription regulation.
Pharmacokinetics
Similar compounds have properties such as a predicted density of 104±01 g/cm3, a melting point of 82-85°C, a boiling point of 3406±300 °C, and a vapor pressure of 848E-05mmHg at 25°C. These properties can impact the bioavailability of the compound.
Result of Action
Based on its potential interaction with gata3 and sox4, it may influence gene expression and cellular processes regulated by these transcription factors.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s dust may irritate the eyes and respiratory tract, suggesting that it should be handled with appropriate protective equipment. Furthermore, it should be stored in a cool, dry place away from fire sources and flammable substances.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Containing Benzamide Derivatives ()
Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) share the benzamide backbone but replace the tetrahydropyrazolo[1,5-a]pyridine with a thiazole ring. Key differences include:
- Substituent Effects : The morpholine (4d) and dimethylamine (4h) groups in these analogs may enhance solubility but reduce metabolic stability compared to the pyrrole group in the target compound.
- Physical Properties : These analogs are reported as white or yellow solids with melting points ranging from 160–220°C, similar to the expected properties of the target compound .
Atulliflaponum ()
Atulliflaponum, a WHO-listed compound, shares the tetrahydropyrazolo[1,5-a]pyridine core but differs in substituents:
- Substituent Variation : The benzoyl group is replaced with a cyclohexane-carboxamide, which may enhance lipophilicity and membrane permeability.
- Biological Relevance : Atulliflaponum’s design suggests optimization for oral bioavailability, a trait that could inform development strategies for the target compound .
Pyrazolo[1,5-a]Pyrimidine Carboxamides ()
Compounds like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (8a) feature a pyrimidine ring fused to pyrazole. Key distinctions include:
- Ring Size : The pyrimidine ring (6-membered) vs. pyridine (6-membered but with different nitrogen positioning) alters electronic properties and steric bulk.
- Synthetic Accessibility : Ultrasound-assisted synthesis of 8a achieved 90% yield, suggesting efficient routes for related compounds .
Tetrahydropyrazolo[1,5-a]Pyrazine Derivatives ()
The compound N-(1,2-diphenylethyl)-4-oxo-5-{[4-(trifluoromethyl)phenyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide highlights:
- Functional Groups : The trifluoromethyl group increases electronegativity and metabolic resistance, contrasting with the pyrrole’s electron-donating nature.
Key Research Findings and Implications
- Structural Rigidity vs. Flexibility : The tetrahydropyrazolo[1,5-a]pyridine core in the target compound offers rigidity, which may improve target selectivity over more flexible thiazole analogs .
- Substituent Optimization : The pyrrole group’s electron-rich nature could enhance binding to hydrophobic pockets, whereas trifluoromethyl groups (as in ) improve metabolic stability .
- Synthetic Challenges : Efficient synthesis routes (e.g., ultrasound-assisted methods in ) may be applicable to the target compound, though its pyrrole substituent could complicate reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
